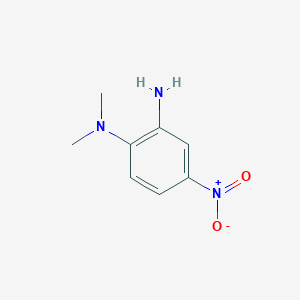

N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine is an organic compound with the molecular formula C8H11N3O2. It is a derivative of benzenediamine, where the amino groups are substituted with methyl and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine can be synthesized from 2,4-dinitrochlorobenzene. The process involves the initial preparation of N-methyl-(2,4-dinitro)aniline, followed by the reduction of the nitro group to form N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine .

Industrial Production Methods: The industrial production of N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine typically follows the same synthetic route as the laboratory method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions

Major Products:

Reduction: The major product is N1,N~1~-dimethyl-1,2-benzenediamine.

Substitution: Depending on the substituent, various derivatives of N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine can be formed

Applications De Recherche Scientifique

N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mécanisme D'action

The mechanism of action of N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- N~1~,N~1~-dimethyl-4-nitrobenzene-1,3-diamine

- N~1~-methyl-4-nitrobenzene-1,2-diamine

Comparison: N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .

Activité Biologique

N,N-Dimethyl-4-nitro-1,2-benzenediamine, also known as 4-nitro-o-phenylenediamine, is a chemical compound that has garnered attention for its biological activities, particularly in the fields of toxicology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,N-Dimethyl-4-nitro-1,2-benzenediamine is characterized by the following structural formula:

This compound features two amino groups and a nitro group attached to a benzene ring, which contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of N,N-dimethyl-4-nitro-1,2-benzenediamine include mutagenicity, potential carcinogenicity, and various effects on cellular systems. Below are key findings from various studies:

Mutagenicity and Carcinogenicity

- Mutagenic Effects : Studies have shown that N,N-dimethyl-4-nitro-1,2-benzenediamine is mutagenic in several test systems. It induced chromosomal aberrations in human lymphocytes and structural chromosomal changes in vitro in Chinese hamster ovary cells . Additionally, it caused dominant lethal mutations in Drosophila melanogaster .

- Carcinogenic Potential : Long-term studies on rats indicated dose-dependent increases in hepatocellular adenomas among female rats exposed to high doses of the compound . The incidence of these tumors was significantly higher compared to control groups.

Toxicological Studies

Toxicological assessments have revealed several important findings regarding the safety profile of N,N-dimethyl-4-nitro-1,2-benzenediamine:

- Acute Toxicity : The compound exhibited an LD50 of approximately 2,636 mg/kg in rats when administered orally. Dermal exposure showed an LD50 greater than 5,695 mg/kg in rabbits .

- Reproductive Toxicity : In pregnant mice, maternal weight gain was significantly reduced at higher doses (128 mg/kg/day and above), with increased resorption rates noted at doses of 224 mg/kg/day and higher .

The mechanism by which N,N-dimethyl-4-nitro-1,2-benzenediamine exerts its biological effects is primarily through metabolic activation leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to mutagenic effects and cellular transformation.

Metabolic Pathways

Research indicates that the compound undergoes N-acetylation and nitroreduction processes in vivo. These metabolic pathways produce various acetylated metabolites that may contribute to its biological activity .

Research Findings Summary

| Study Type | Findings |

|---|---|

| Mutagenicity Tests | Induced chromosomal aberrations and mutations in various test organisms. |

| Carcinogenic Studies | Increased incidence of liver tumors in long-term rat studies. |

| Acute Toxicity | LD50 values indicate moderate toxicity; not irritating to skin/eyes. |

| Reproductive Toxicity | Significant maternal weight loss and increased resorption at high doses. |

Case Studies

Several case studies have highlighted the implications of exposure to N,N-dimethyl-4-nitro-1,2-benzenediamine:

- Occupational Exposure : Workers in industries utilizing this compound have shown elevated risks for developing certain cancers due to prolonged exposure without adequate protective measures.

- Environmental Impact : The compound's persistence in the environment raises concerns about its bioaccumulation potential and effects on wildlife.

Propriétés

IUPAC Name |

1-N,1-N-dimethyl-4-nitrobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPVQLSOQDWABD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413345 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-52-2 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.